molecular formula C7H10BrN3 B15239452 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15239452
M. Wt: 216.08 g/mol
InChI Key: QFRYWLYLOPURCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1697758-28-3) is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 7-position and a bromine atom at the 3-position. Its molecular formula is C₉H₁₄BrN₃, and it has a molecular weight of 244.13 g/mol . The compound is a versatile intermediate in medicinal chemistry, particularly for Suzuki–Miyaura cross-coupling reactions, enabling further functionalization at the C-3 position .

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

3-bromo-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H10BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h4-5,9H,2-3H2,1H3

InChI Key

QFRYWLYLOPURCN-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C(C=NN12)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through nucleophilic attack of the 3-aminopyrazole’s amino group on the electrophilic carbonyl carbon of the β-dicarbonyl compound, followed by cyclodehydration. Typical conditions include heating in dimethylformamide (DMF) at 80–100°C for 12–24 hours in the presence of a base such as potassium carbonate. The use of methyl acetoacetate as the β-dicarbonyl component ensures the incorporation of the methyl group at position 7.

Bromination at Position 3

Post-cyclization bromination is achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) in dichloromethane or chloroform. The reaction is typically conducted at room temperature for 4–6 hours, yielding the 3-bromo derivative with >80% efficiency. Regioselectivity is governed by the electron-rich nature of position 3 in the pyrazolo[1,5-a]pyrimidine ring.

Mitsunobu Reaction for Ring Formation

The Mitsunobu reaction offers an alternative pathway for constructing the pyrazolo[1,5-a]pyrimidine scaffold, particularly when functional group compatibility with cyclocondensation is a concern. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the coupling of alcohols with pyrazole precursors.

Key Steps and Substrate Design

A pre-functionalized pyrazole bearing a hydroxyl group at position 1 reacts with a pyrimidine-derived alcohol under Mitsunobu conditions. The methyl group at position 7 is introduced via a methyl-substituted pyrimidine alcohol, while bromination is achieved either before or after the Mitsunobu step. Reaction yields range from 65% to 75%, with tetrahydrofuran (THF) as the preferred solvent.

Post-Synthetic Functionalization Strategies

Direct Bromination of Pre-Formed Intermediates

Bromination can be performed on intermediates lacking the methyl group, followed by methylation at position 7. For example, 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is treated with methyl iodide in the presence of sodium hydride to install the methyl group. This two-step approach avoids side reactions associated with simultaneous bromination and methylation.

Industrial-Scale Synthesis Considerations

Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for cyclocondensation reactions, reducing reaction times from hours to minutes and improving heat transfer. Purification is achieved via recrystallization from ethanol-water mixtures, yielding >95% pure product.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
Cyclocondensation 3-Aminopyrazole, Methyl acetoacetate DMF, 80°C, 24h 70–80% High regioselectivity, scalable Requires post-bromination step
Mitsunobu Reaction Pyrazole alcohol, Pyrimidine alcohol THF, DEAD, 0°C to RT, 12h 65–75% Functional group tolerance Lower yields, costly reagents
Post-Synthetic Bromination 7-Methyl-pyrazolo[1,5-a]pyrimidine NBS, CH2Cl2, RT, 6h 80–85% Compatible with sensitive substrates Additional purification required

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Research Implications

  • Drug Discovery : The 3-bromo-7-methyl derivative’s balance of reactivity and stability makes it a preferred scaffold for hit-to-lead optimization in CNS disorders .
  • Material Science : Halogenated derivatives (Br, I) are valuable in designing photoactive materials due to their heavy-atom effect .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, and how are yields optimized?

  • Methodology : A common approach involves condensation of 5-aminopyrazole derivatives with β-diketones or β-ketoesters. For brominated derivatives, bromination can be achieved using reagents like PBr₃ or NBS. For example, methyl 3-bromo-7-substituted pyrazolo[1,5-a]pyrazine-4-carboxylate was synthesized by reacting brominated precursors with silylformamidine in benzene, followed by recrystallization from pentane (yield: 90%) .
  • Optimization : Key factors include solvent choice (e.g., benzene for solubility), stoichiometric control of silylformamidine, and crystallization conditions (e.g., pentane for purity). Monitoring reaction progress via TLC and optimizing reaction time (e.g., 20 hours at room temperature) are critical .

Q. How can structural characterization be performed for this compound, and what spectral data are expected?

  • Techniques : Use ¹H/¹³C NMR to confirm substitution patterns. For example, 7-substituted pyrazolo[1,5-a]pyrimidines show characteristic signals:

  • ¹H NMR: Methyl groups at δ 2.5–3.0 ppm, pyrimidine protons at δ 6.5–8.5 ppm.
  • ¹³C NMR: Carbonyl carbons (e.g., ester groups) at δ 160–170 ppm, brominated carbons at δ 90–110 ppm .
    • Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. What strategies prevent debromination during cross-coupling reactions of 3-bromo derivatives?

  • Catalytic Systems : Use tandem catalysts like XPhosPdG2/XPhos to suppress undesired debromination in Suzuki–Miyaura reactions. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one was functionalized with aryl boronic acids using this system, achieving >85% yield .
  • Reaction Conditions : Maintain low temperatures (0–25°C), short reaction times, and anhydrous conditions. Avoid strong bases (e.g., NaOH) that may promote elimination .

Q. How does the methyl group at position 7 influence biological activity, and what assays validate this?

  • Structure–Activity Relationship (SAR) : The 7-methyl group enhances lipophilicity, improving membrane permeability. In antiproliferative assays against HEPG2-1 liver carcinoma, pyrazolo[1,5-a]pyrimidine derivatives with methyl substituents showed IC₅₀ values <5 µM, compared to >10 µM for non-methylated analogs .
  • Assays : Use MTT or SRB assays for cytotoxicity. Combine with enzymatic inhibition studies (e.g., MAO-B inhibition for neurodegenerative applications) to probe dual mechanisms .

Q. How can conflicting NMR data for similar derivatives be resolved?

  • Case Study : Discrepancies in ¹³C NMR shifts for 7-substituted pyrazolo[1,5-a]pyrimidines may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.
  • Resolution :

Perform variable-temperature NMR to detect tautomeric equilibria.

Use heteronuclear correlation experiments (HSQC, HMBC) to assign ambiguous carbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.